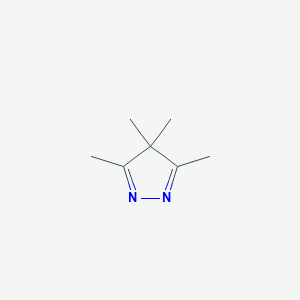

Pyrazole, 3,4,4,5-tetramethyl-

Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. encyclopedia.pubbritannica.com This aromatic ring system is characterized by its unique structure, which imparts a range of interesting chemical properties. encyclopedia.pubslideshare.net The presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom within the same ring allows for diverse reactivity. encyclopedia.pub Pyrazoles are generally stable compounds and can undergo a variety of chemical transformations, making them versatile building blocks in organic synthesis. encyclopedia.pubscirp.org Their synthesis is most commonly achieved through the condensation reaction of hydrazines with 1,3-dicarbonyl compounds. britannica.com

Significance of Substituted Pyrazoles in Contemporary Chemical Research

The functionalization of the pyrazole ring at its carbon and nitrogen atoms gives rise to a vast array of substituted pyrazoles. These derivatives are of immense interest in contemporary chemical research due to their wide-ranging applications. nih.govnih.gov In medicinal chemistry, substituted pyrazoles are recognized as "privileged scaffolds," meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.govnih.gov They exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.govnih.gov Beyond pharmaceuticals, substituted pyrazoles are utilized in agrochemicals, dyes, and materials science, where they can function as ligands for metal catalysis and components of luminescent materials. scirp.orgnih.gov The specific substituents on the pyrazole ring play a crucial role in determining the compound's physical, chemical, and biological properties. nih.gov

Specific Context and Research Landscape of 3,4,4,5-Tetramethylpyrazole within Pyrazole Chemistry

A specific search for the chemical compound "Pyrazole, 3,4,4,5-tetramethyl-" reveals a notable lack of dedicated research on this particular substitution pattern. The available scientific literature instead points towards significant research on its isomers, namely 3,3,4,5-tetramethyl-3H-pyrazole and 1,3,4,5-tetramethylpyrazole . These isomers have been the subject of studies focusing on their synthesis, spectroscopic characterization, and reactivity, particularly their thermal and photochemical rearrangements. Therefore, this article will focus on the existing research landscape of these closely related and well-documented tetramethylpyrazole isomers to provide a comprehensive overview within the broader context of pyrazole chemistry. The study of these specific isomers provides valuable insights into the structure-reactivity relationships of polysubstituted pyrazoles.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19078-32-1 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3,4,4,5-tetramethylpyrazole |

InChI |

InChI=1S/C7H12N2/c1-5-7(3,4)6(2)9-8-5/h1-4H3 |

InChI Key |

AIHABYFCZQBWLH-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(C1(C)C)C |

Canonical SMILES |

CC1=NN=C(C1(C)C)C |

Other CAS No. |

19078-32-1 |

Synonyms |

3,4,4,5-Tetramethyl-4H-pyrazole |

Origin of Product |

United States |

Reaction Mechanisms and Distinctive Reactivity of 3,4,4,5 Tetramethylpyrazole

Hydroalumination and Related Reactions

The interaction of 3,4,4,5-tetramethylpyrazole with dialkylaluminum hydrides serves as a prime example of its distinctive reactivity, favoring the addition of the aluminum hydride across a carbon-nitrogen double bond (hydroalumination) rather than the removal of a proton from the ring nitrogen (deprotonation). znaturforsch.comresearchgate.netuni-muenster.deznaturforsch.com

The treatment of 3,4,4,5-tetramethylpyrazole with dialkylaluminum hydrides, such as di(tert-butyl)aluminum hydride, results in the addition of an Al-H bond across one of the C=N double bonds within the pyrazole (B372694) ring. researchgate.netresearchgate.net This reaction proceeds regioselectively, leading to the formation of a new heterocyclic system where the original aromaticity of the pyrazole ring is disrupted. The process is a clear instance of hydroalumination, a reaction more commonly associated with the reduction of carbon-carbon multiple bonds. znaturforsch.com The steric hindrance provided by the four methyl groups on the pyrazole ring is believed to influence this pathway, preventing alternative reactions like deprotonation.

The products of the hydroalumination of 3,4,4,5-tetramethylpyrazole are often complex organoaluminum adducts, with their structure depending on the stoichiometry and the steric bulk of the aluminum hydride used. researchgate.netresearchgate.net

Dimeric Adducts: When 3,4,4,5-tetramethylpyrazole reacts with an equimolar amount of di(tert-butyl)aluminum hydride, a dimeric product is formed. researchgate.netresearchgate.net This zwitterionic, non-centrosymmetric compound features a central six-membered Al₂N₄ ring. In this structure, two tBu₂Al⁺ units bridge two of the modified pyrazole rings. One aluminum atom is coordinated by two imino nitrogen atoms, while the second is bonded to two amide nitrogen atoms. researchgate.netresearchgate.net If two equivalents of the hydride are used, a different adduct can be isolated. This product consists of the initial monomeric hydroalumination product coordinated to a second molecule of di(tert-butyl)aluminum hydride, linked by a three-center, two-electron (3c-2e) Al-H-Al bond. researchgate.netresearchgate.net

Trinuclear Adducts: A unique trinuclear compound is generated when 3,4,4,5-tetramethylpyrazole is treated with an excess of a sterically less demanding hydride, diethylaluminum hydride. researchgate.netresearchgate.net This complex structure contains two different N₂C₃ heterocycles. One ring is singly hydroaluminated, similar to the products described above. The second ring, however, is completely reduced via a double hydroalumination, resulting in a saturated heterocycle. These two distinct rings are bridged by three AlEt₂ groups. researchgate.net

| Reactant Ratio (Pyrazole:Hydride) | Aluminum Hydride | Product Type | Key Structural Features |

| 1:1 | di(tert-butyl)aluminum hydride | Dimeric | Central six-membered Al₂N₄ ring. researchgate.netresearchgate.net |

| 1:2 | di(tert-butyl)aluminum hydride | Monomer-Hydride Adduct | 3c-2e Al-H-Al bridging bond. researchgate.netresearchgate.net |

| 1:excess | diethylaluminum hydride | Trinuclear | One singly reduced ring, one fully reduced ring, bridged by three AlEt₂ groups. researchgate.netresearchgate.net |

The reaction of pyrazoles with organoaluminum hydrides can follow two distinct pathways: hydroalumination or deprotonation. The outcome is highly dependent on the substituents of the pyrazole ring. researchgate.netznaturforsch.com

Hydroalumination: In the case of 3,4,4,5-tetramethylpyrazole, the steric bulk and electronic effects of the four methyl groups direct the reaction towards hydroalumination of the C=N bond. researchgate.net

Deprotonation: In contrast, when 3,5-diphenylpyrazole (B73989) is treated with di(tert-butyl)aluminum hydride, deprotonation occurs. researchgate.netznaturforsch.com This reaction involves the abstraction of the acidic proton from the N-H group of the pyrazole ring, leading to the formation of a pyrazolate anion which then coordinates to the aluminum center. This pathway is favored in pyrazoles lacking the extensive substitution seen in the tetramethyl derivative.

General Reactivity Patterns of Pyrazole Ring Systems

The reactivity of a specific derivative like 3,4,4,5-tetramethylpyrazole is best understood in the context of the general chemical behavior of the pyrazole ring system.

A fundamental characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, where a hydrogen atom can be located on either of the two ring nitrogen atoms. nih.govresearchgate.net This phenomenon significantly influences the reactivity of the pyrazole ring. nih.govencyclopedia.pub

In solution, this tautomeric interconversion is often rapid, leading to a molecule that behaves as a structural average on the NMR timescale. nih.gov However, the existence of these distinct tautomers can direct the outcome of a reaction. Factors such as solvent, temperature, and the nature of substituents can alter the tautomeric equilibrium. researchgate.netencyclopedia.pub For instance, protonation of the pyridine-like nitrogen (N2) in acidic media or deprotonation of the pyrrole-like nitrogen (N1) in basic media generates distinct reactive species—the pyrazolium (B1228807) cation and the pyrazolate anion, respectively—each with its own unique reactivity profile. encyclopedia.pubchemicalbook.com The presence of water can also lower the energy barrier between tautomers by forming stabilizing hydrogen bonds. nih.gov

The pyrazole ring is an electron-rich aromatic system, yet the distribution of electron density is not uniform, leading to distinct sites for nucleophilic and electrophilic attack. nih.govmkuniversity.ac.inmdpi.com

Electrophilic Attack: The C4 position of the pyrazole ring has the highest electron density, making it the preferred site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.commdpi.compharmajournal.netpharmaguideline.com The pyridine-like N2 atom, with its available lone pair of electrons, is basic and also readily reacts with electrophiles. pharmajournal.netpharmaguideline.com

Nucleophilic Attack: The C3 and C5 positions are comparatively electron-deficient due to the electronegativity of the adjacent nitrogen atoms. chemicalbook.com Consequently, these positions are susceptible to attack by nucleophiles. mdpi.comchim.it The pyrrole-like N1 atom is not basic but can be deprotonated by a strong base. pharmajournal.netpharmaguideline.com The resulting pyrazolate anion is a potent nucleophile, readily reacting with various electrophiles at the nitrogen atom. encyclopedia.pub The introduction of electron-withdrawing or electron-donating groups onto the pyrazole ring can further modify this reactivity, enhancing its susceptibility to either nucleophilic or electrophilic attack, respectively. mkuniversity.ac.inchim.it

Structural Elucidation and Electronic Characterization of 3,4,4,5 Tetramethylpyrazole and Its Derivatives

Advanced Spectroscopic Investigations

Spectroscopic methods are indispensable for the detailed characterization of molecular structures and electronic properties. For 3,4,4,5-tetramethylpyrazole, a multi-faceted approach provides a comprehensive understanding of its features.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for assigning the structure of 3,4,4,5-tetramethylpyrazole and analyzing the coupling between nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, tetramethylpyrazine, the methyl protons show a chemical shift that can be referenced for comparison. chemicalbook.com For pyrazole (B372694) derivatives, the chemical shifts of protons are influenced by the substituents on the ring. The number of neighboring protons determines the splitting pattern of a signal, following the n+1 rule, where 'n' is the number of neighboring nuclei. jeol.comlibretexts.org This spin-spin coupling provides direct information about the connectivity of atoms. libretexts.org The coupling constant, denoted as J and measured in Hertz (Hz), is a critical parameter that helps in pairing coupling partners within a molecule. nanalysis.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Data for 1,3,4,5-tetramethyl-1H-pyrazole is available in spectral databases. nih.gov The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of each carbon atom. libretexts.org For instance, the ¹³C NMR spectrum of tetramethylpyrazine shows distinct signals for the methyl and ring carbons. chemicalbook.com The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the pyrazole ring. nih.gov

Interactive Data Table: NMR Data for Pyrazole Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Tetramethylpyrazine | ¹H | - | chemicalbook.com |

| 1,3,4,5-Tetramethyl-1H-pyrazole | ¹³C | - | nih.gov |

| Tetramethylpyrazine | ¹³C | - | chemicalbook.com |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and bonding characteristics of 3,4,4,5-tetramethylpyrazole.

FT-IR Spectroscopy: The FT-IR spectrum reveals the vibrational modes of a molecule. For pyrazole derivatives, characteristic bands corresponding to C-H, C-N, and C=C stretching and bending vibrations are observed. niscpr.res.inderpharmachemica.com In alkanes, C-H stretching vibrations typically appear in the 2850–3000 cm⁻¹ region. libretexts.org For aromatic compounds, C-H stretching is observed between 3100-3000 cm⁻¹, while C-C in-ring stretching occurs in the 1600-1400 cm⁻¹ range. libretexts.org The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a multitude of bands, including C-C and C-N single bond stretches, which are unique to the molecule. libretexts.orgupi.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying symmetric vibrations and bonds that are weakly active in the IR spectrum. bohrium.com For pyrazole derivatives, Raman spectra can help in the assignment of normal modes of vibration. niscpr.res.in Resonance Raman studies on related imidazole (B134444) and pyrazole derivatives have been conducted to understand the effect of substitution on the vibrational modes. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic heterocyclic compounds like pyrazoles, π→π* and n→π* transitions are typically observed. libretexts.org

The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally intense. libretexts.org The n→π* transitions, resulting from the promotion of an electron from a non-bonding orbital to an antibonding π* orbital, are typically less intense. libretexts.org The specific wavelengths of these absorptions provide information about the electronic structure and conjugation within the molecule. The photophysical properties of pyrazoles are of significant interest for applications in technologies like OLEDs. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and analyzing the fragmentation patterns of 3,4,4,5-tetramethylpyrazole. The mass spectrum provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition. scholaris.ca

For 1,3,4,5-tetramethyl-1H-pyrazole, the molecular weight is 124.18 g/mol . nih.gov The fragmentation pattern, obtained through techniques like gas chromatography-mass spectrometry (GC-MS), reveals how the molecule breaks apart upon ionization. This pattern is a unique fingerprint that can be used for structural elucidation and identification. nih.govgrafiati.com The analysis of fragmentation pathways helps to confirm the connectivity of the methyl groups and the pyrazole core.

X-ray Crystallography for Precise Solid-State Structural Determination

While spectroscopic methods provide valuable information about molecular structure in solution or the gas phase, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods have become indispensable tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. eurasianjournals.comeurasianjournals.com Density Functional Theory (DFT) is a widely used quantum mechanical method for studying pyrazole derivatives. researchgate.netbohrium.com

Computational studies can predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. derpharmachemica.com Furthermore, computational methods can be used to simulate NMR and UV-Vis spectra, aiding in the interpretation of experimental data. Theoretical calculations have also been employed to investigate the aromaticity and stability of different pyrazole tautomers and isomers. beilstein-journals.orgnih.gov These studies provide a detailed understanding of the electronic structure and reactivity of 3,4,4,5-tetramethylpyrazole and its derivatives.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries, Vibrational Frequencies, and Reaction Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for predicting the molecular structures and properties of pyrazole derivatives. eurasianjournals.com Calculations of molecular geometries and harmonic vibrational frequencies are fundamental prerequisites for thermochemical calculations. researchgate.net Various functionals, such as B3LYP, B3PW91, and M06-2X, paired with different basis sets like 6-31G**, 6-311++G(d,p), and aug-cc-pVTZ, are commonly used to obtain optimized geometries and vibrational frequencies. researchgate.netd-nb.infonih.gov

The choice of the functional and basis set can influence the accuracy of the results. For instance, studies on similar heterocyclic systems have shown that the B3LYP functional often provides a good balance between computational cost and accuracy for vibrational frequency calculations. nih.govccu.edu.tw The selection of the basis set, however, appears to have a less critical impact on the thermochemistry of many chemical reactions, with variations in reaction-free energies often being minimal across different double and triple-zeta basis sets. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Pyrazole Derivative Studies

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. researchgate.netnih.gov |

| M06-2X | 6-31G(d) | Geometry optimization, reaction energetics. d-nb.info |

| B3PW91 | 6-311++G(d,p) | Geometry optimization, vibrational frequencies. researchgate.net |

The optimized geometries obtained from DFT calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects of the methyl groups on the pyrazole ring. Vibrational frequency calculations not only help in the interpretation of experimental infrared and Raman spectra but are also used to confirm that the optimized structure corresponds to a true energy minimum and to compute thermochemical data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Structure

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule; a larger gap generally implies higher stability and lower reactivity. researchgate.net

For pyrazole derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively. In many pyrazole systems, the HOMO is localized on the pyrazole ring, indicating its electron-rich nature, while the LUMO may be distributed over the ring and its substituents, depending on their electronic character. bohrium.comimist.ma

Table 2: Key Electronic Properties Derived from HOMO-LUMO Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. ossila.com | Indicates the electron-donating ability of the molecule. ossila.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. ossila.com | Indicates the electron-accepting ability of the molecule. ossila.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. imist.ma | Related to the HOMO-LUMO gap; higher hardness corresponds to a larger gap. imist.ma |

| Global Softness (σ) | The reciprocal of global hardness, indicating the molecule's polarizability. imist.ma | Higher softness suggests greater reactivity. imist.ma |

| Electronegativity (χ) | The ability of a molecule to attract electrons. imist.ma | Influences the nature of chemical bonding and intermolecular interactions. imist.ma |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule resulting from the charge distribution. electrochemsci.org | Affects solubility, intermolecular forces, and interaction with external electric fields. electrochemsci.org |

Quantum Chemical Exploration of Tautomeric Equilibria and Conformational Preferences

Tautomerism is a significant phenomenon in pyrazole chemistry, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring, leading to different tautomeric forms. mdpi.com The relative stability of these tautomers is influenced by the nature and position of the substituents on the pyrazole ring. mdpi.com Quantum chemical methods, particularly DFT, are extensively used to predict the tautomeric equilibria by calculating the relative energies of the different tautomers. d-nb.infomdpi.com

For substituted pyrazoles, electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups often stabilize the C5-substituted tautomer. mdpi.com In the case of 3,4,4,5-tetramethylpyrazole, the presence of methyl groups at both C3 and C5 positions leads to a more complex interplay of electronic and steric effects.

Table 3: Factors Influencing Tautomeric and Conformational Equilibria

| Factor | Influence |

| Electronic Effects | Electron-donating or withdrawing nature of substituents can stabilize or destabilize different tautomers. mdpi.com For instance, electron-donating groups often favor the C3-substituted tautomer. mdpi.com |

| Steric Hindrance | Bulky substituents can influence the conformational preferences to minimize steric strain, which can in turn affect the tautomeric equilibrium. The presence of bulky groups at C3 is often favored. mdpi.com |

| Intramolecular H-Bonding | The possibility of forming intramolecular hydrogen bonds can significantly stabilize certain tautomers or conformers. mdpi.com |

| Solvent Effects | The polarity of the solvent can have a profound impact on the relative stability of tautomers and conformers. d-nb.info Polar solvents may stabilize more polar forms. Continuum solvation models like PCM are often used in calculations to account for this. d-nb.info |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied electric field, are of great interest for applications in optoelectronics and photonics. frontiersin.org Computational chemistry provides a powerful avenue for the prediction and design of molecules with significant NLO properties. nih.govjmcs.org.mx The key NLO properties, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. nih.gov

For a molecule to exhibit a significant NLO response, it typically requires a large change in dipole moment upon electronic excitation, which is often associated with intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group connected by a π-conjugated system. nih.gov While 3,4,4,5-tetramethylpyrazole itself may not be a classic "push-pull" system, its derivatives can be designed to possess NLO properties.

The prediction of NLO properties involves calculating the polarizability (α) and hyperpolarizabilities (β, γ) of the molecule. nih.gov DFT calculations, often at levels like B3LYP or CAM-B3LYP, are employed for this purpose. bohrium.com The HOMO-LUMO gap is also a relevant parameter, as a smaller gap can sometimes correlate with a larger NLO response. nih.gov

Table 4: Key Parameters for NLO Property Prediction

| Parameter | Description |

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. nih.gov |

| First Hyperpolarizability (β) | The second-order NLO response, which is responsible for effects like second-harmonic generation. It is a measure of the asymmetry of the electronic charge distribution. nih.gov |

| Second Hyperpolarizability (γ) | The third-order NLO response, related to phenomena like third-harmonic generation and two-photon absorption. nih.gov |

Theoretical studies can guide the rational design of pyrazole-based NLO materials by exploring the effects of different substituents and conjugation pathways on the hyperpolarizabilities. nih.govjmcs.org.mx

Coordination Chemistry and Organometallic Applications of Tetramethylpyrazoles

Ligand Properties and Versatile Coordination Modes of Tetramethylpyrazole Scaffolds

Pyrazolate anions are recognized as highly versatile ligands in coordination chemistry, with numerous coordination modes identified. researchgate.net The pyrazolate ligand can function as an anionic monodentate, an exo-bidentate bridging two metal centers, or an endo-bidentate ligand. uninsubria.it The most common coordination mode is the exo-bidentate fashion, which facilitates the formation of polynuclear complexes by linking two metal centers. uninsubria.it The specific coordination is influenced by the substituents on the pyrazole (B372694) ring, which can modify the nucleophilicity of the nitrogen atoms and the acidic character of the parent pyrazole. uninsubria.it

Tetramethylpyrazole, with its four methyl groups, presents a sterically demanding yet electronically rich ligand system. The coordination behavior of tetramethylpyrazole and its derivatives is a subject of ongoing research, with studies exploring their interactions with various metals. For instance, tetradentate ligands incorporating two pyrazolyl-pyridine units linked by a 1,8-naphthyl spacer have been synthesized and their coordination with Cu(I), Ag(I), Co(II), and Cd(II) has been investigated. nih.gov These studies have revealed the formation of both simple mononuclear complexes and complex dodecanuclear coordination cages, highlighting the role of the ligand structure in directing the assembly of intricate architectures. nih.gov The steric bulk of substituents on the pyrazole ring can also play a crucial role in determining the final structure of the complex, as seen in cases where bulky groups prevent the formation of larger cages. nih.gov

Synthesis and Comprehensive Characterization of Organometallic Complexes

The synthesis and characterization of organometallic complexes are fundamental to understanding their structure, bonding, and potential applications. libretexts.org Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside X-ray and neutron diffraction studies, are crucial for elucidating the detailed structural features of these compounds. libretexts.org The sensitivity of many organometallic compounds to air and moisture often necessitates the use of specialized handling techniques, such as Schlenk lines and dry boxes. libretexts.org

Formation and Structural Analysis of Palladium(II) Complexes of 1,3,4,5-Tetramethylpyrazole and Related Ligands

Palladium(II) complexes are of significant interest due to their catalytic activity in a variety of organic transformations. The synthesis and structural characterization of palladium(II) complexes with pyrazole-containing ligands have been explored. For example, palladium(II) complexes of 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane have been prepared and shown to be effective catalysts for Suzuki and Sonogashira reactions, as well as the α-arylation of ketones. nih.gov

In related systems, dinuclear palladium(II) complexes with bridging bidentate (pyridyl)pyrazine carboxamide ligands have been synthesized and structurally characterized. ljmu.ac.uk X-ray diffraction studies of these complexes have provided detailed information on bond lengths and coordination geometries. For instance, in one such dinuclear complex, the Pd-N(amide) and Pd-N(pyrazine) bond lengths were found to be within the expected ranges for similar palladium(II) complexes. ljmu.ac.uk The formation of either mononuclear or dinuclear complexes can be influenced by the coordination mode of the ligand. ljmu.ac.uk

Reactivity with Main Group Organometallic Reagents (e.g., Dialkylaluminum Hydrides)

The reaction of tetramethylpyrazole with main group organometallic reagents, such as dialkylaluminum hydrides, demonstrates intriguing reactivity patterns that differ from simple deprotonation. The treatment of 3,4,4,5-tetramethyl-4H-pyrazole with equimolar amounts of di(tert-butyl)aluminum hydride results in the addition of an Al-H bond across one of the C=N double bonds. znaturforsch.com This reaction yields a dimeric product featuring a central six-membered Al2N4 ring where two tBu2Al+ units bridge two pyrazole heterocycles. researchgate.netznaturforsch.com In this zwitterionic compound, one aluminum atom is coordinated by two imino nitrogen atoms, while the other is bonded to two amide nitrogen atoms. znaturforsch.comznaturforsch.com

Interestingly, the use of two equivalents of the hydride does not lead to a double hydroalumination. Instead, an adduct forms where the two aluminum atoms are connected by a 3-center-2-electron Al-H-Al bond. researchgate.netznaturforsch.com When a less sterically hindered reagent like diethylaluminum hydride is used in excess, a unique trinuclear compound is formed. This complex contains two different pyrazole rings: one that is singly reduced and another that has undergone double hydroalumination to form a saturated heterocycle, with the two rings bridged by three AlEt2 groups. znaturforsch.comresearchgate.net In contrast, the reaction of 3,5-diphenylpyrazole (B73989) with di(tert-butyl)aluminum hydride leads to deprotonation. znaturforsch.com

| Reactants | Stoichiometry (Pyrazole:Hydride) | Product Description | Key Structural Features |

|---|---|---|---|

| 3,4,4,5-Tetramethyl-4H-pyrazole + Di(tert-butyl)aluminum hydride | 1:1 | Dimeric hydroalumination product | Central six-membered Al2N4 ring; zwitterionic with distinct Al coordination environments. researchgate.netznaturforsch.com |

| 3,4,4,5-Tetramethyl-4H-pyrazole + Di(tert-butyl)aluminum hydride | 1:2 | Adduct of monomeric hydroalumination product | 3-center-2-electron Al-H-Al bond. researchgate.netznaturforsch.com |

| 3,4,4,5-Tetramethyl-4H-pyrazole + Diethylaluminum hydride | 1:excess | Trinuclear compound | Contains both singly and doubly hydroaluminated pyrazole rings bridged by three AlEt2 groups. znaturforsch.comresearchgate.net |

Role of Tetramethylpyrazole Derivatives as Ligands in Catalysis

Pyrazole-containing ligands have found widespread use in catalysis. The modular nature of the pyrazole scaffold allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, which in turn influences their catalytic activity and selectivity. mdpi.com

While specific examples detailing the catalytic applications of "3,4,4,5-tetramethyl-pyrazole" are not prevalent in the provided search results, the broader class of pyrazole derivatives is extensively used. For instance, palladium complexes with phosphine-containing pyrazole-like ligands are effective in cross-coupling reactions. nih.gov Furthermore, rhodium-catalyzed reactions utilizing pyrazole-containing substrates have been developed for C-H functionalization. acs.org The pyrazole moiety can act as a directing group, facilitating selective transformations at specific C-H bonds. researchgate.net The development of novel catalysts, including those based on metal-oxo-clusters, has enabled the synthesis of various pyrazole derivatives with high efficiency. mdpi.com

Metal-Directed Selectivity in Organic Transformations Involving Pyrazole Frameworks

Metal catalysts can exert significant control over the selectivity of organic reactions involving pyrazole frameworks. This is particularly evident in C-H functionalization reactions, where the metal center can direct the reaction to a specific position on the pyrazole ring or a substituent. researchgate.net The choice of metal, ligands, and reaction conditions can influence whether a reaction proceeds at the α or β position of the pyrazole ring. researchgate.net

For example, palladium catalysis has been employed for the direct arylation of pyrazoles. By carefully selecting the solvent and base, it is possible to achieve regioselective arylation at the β-position, even when the α-position is unsubstituted. researchgate.net This type of metal-directed selectivity is crucial for the synthesis of complex, polyfunctional molecules. Rhodium catalysis has also been utilized for the chemo-selective three-component synthesis of N-(o-alkenylaryl) pyrazoles, where the metal catalyst controls the C-H alkenylation and prevents further annulation. acs.org These examples underscore the power of organometallic catalysis to control reaction outcomes in the synthesis and modification of pyrazole-containing compounds.

Supramolecular Chemistry and Crystal Engineering with Tetramethylpyrazole Architectures

Design and Analysis of Hydrogen Bonding Networks

The design of hydrogen-bonded networks using pyrazole (B372694) derivatives is a key aspect of crystal engineering. nih.gov The ability to predict and control how molecules assemble in the solid state is essential for creating materials with specific functions. illinois.edu The inherent donor-acceptor properties of the pyrazole core make it an excellent candidate for building robust hydrogen-bonded organic frameworks (HOFs). nih.govwikipedia.org

Research on related substituted pyrazoles, such as 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, provides significant insight into the design principles that would apply to tetramethylpyrazole systems. Studies have shown that the nature of the substituent at the 4-position of the pyrazole ring dramatically influences the resulting supramolecular structure. nih.gov For instance:

An amino-substituted pyrazole forms a 2D hydrogen-bonded network. nih.gov

A nitro-substituted pyrazole derivative assembles into one-dimensional polymeric chains, or catemers. nih.gov

A methoxy-substituted compound creates dimers that are bridged by solvent (methanol) molecules. nih.gov

These differing outcomes highlight how non-covalent interactions can be finely tuned through synthetic modification of the core molecule. The analysis of these networks relies on techniques like single-crystal X-ray diffraction, which provides precise data on bond lengths and angles within the crystal lattice. nih.gov Graph-based algorithms are also employed to understand the connectivity and topology of these complex networks. nih.gov

Below is a table summarizing the hydrogen bond geometries observed in the supramolecular structures of variously substituted 3,5-dimethyl-4-phenyl-1H-pyrazoles, which serve as a model for potential tetramethylpyrazole networks.

Table 1: Hydrogen Bond Geometries in Substituted Pyrazole Assemblies

| Compound | Donor-Acceptor Interaction | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|

| Methoxy-Substituted Pyrazole | N1-H···O3(Methanol) | 0.86 | 1.863 | 2.723 | 175 |

| Methoxy-Substituted Pyrazole | O3-H···N2 | 0.82 | 1.790 | 2.607 | 175 |

| Nitro-Substituted Pyrazole | N1-H···N2' | 0.86 | 1.950 | 2.806 | 173 |

| Amino-Substituted Pyrazole | N1-H···N2' | 0.86 | 1.990 | 2.831 | 166 |

Data sourced from a study on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, illustrating typical hydrogen bond parameters in pyrazole networks. nih.gov

Formation of Supramolecular Assemblies and Coordination Frameworks

Supramolecular assemblies are formed when molecules organize into larger structures through non-covalent interactions, such as hydrogen bonding or coordination bonds. mdpi.com Pyrazoles are adept at forming such assemblies due to their hydrogen bonding capabilities and their ability to act as ligands for metal ions. nih.govresearchgate.net

Hydrogen-bonded supramolecular assemblies of pyrazoles can range from simple dimers to complex three-dimensional frameworks (HOFs). nih.govnih.gov The self-assembly process is directed by the specific hydrogen bonding motifs encoded in the molecular structure, leading to predictable architectures. nih.gov

Furthermore, pyrazoles and their deprotonated form, pyrazolates, are excellent ligands for forming coordination compounds and frameworks. researchgate.netlibretexts.org Research involving 3,4,4,5-tetramethylpyrazole has shown that it reacts with organometallic reagents like di(tert-butyl)aluminum hydride. researchgate.netresearchgate.net This reaction does not lead to simple deprotonation but results in the addition of an Al-H bond across a C=N double bond of the pyrazole ring. The product is a dimeric compound containing a central six-membered Al₂N₄ ring, where two aluminum centers bridge two tetramethylpyrazole-derived heterocycles. researchgate.net In a unique trinuclear compound formed with diethylaluminum hydride, one pyrazole ring is reduced to a saturated heterocycle, and the two distinct rings are bridged by three AlEt₂ groups. researchgate.net

Coordination frameworks are extended structures, often porous, built from metal ions or clusters linked by organic ligands. libretexts.org The use of pyrazolate ligands with various metal centers can lead to the formation of robust metal-organic frameworks (MOFs), with topologies dictated by the coordination geometry of the metal and the shape of the ligand. libretexts.orgnih.gov

Table 2: Examples of Assemblies with Pyrazole Derivatives

| Assembly Type | Building Blocks | Key Interactions | Resulting Structure |

|---|---|---|---|

| Supramolecular Polymer | 3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole | N-H···N hydrogen bonds | 1D Polymeric Chains (Catemer) nih.gov |

| Coordination Complex | 3,4,4,5-Tetramethylpyrazole, Di(tert-butyl)aluminum hydride | N-Al coordination bonds | Dimeric molecule with a central Al₂N₄ ring researchgate.net |

| Supramolecular Framework | Tetraphenylethene-based tetra-1H-pyrazoles | N-H···N hydrogen bonds, π-π stacking | 3D Hydrogen-Bonded Organic Framework (HOF) nih.gov |

Investigation of Polymorphism and Conformer-Dependent Solid-State Structures

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. The study of polymorphism is a critical aspect of crystal engineering, particularly in the pharmaceutical and materials sciences. epdf.pub

While detailed recent studies on the polymorphism of 3,4,4,5-tetramethylpyrazole are not prevalent in the surveyed literature, the investigation of isomerism and structure in this family of compounds has a long history. An 1894 academic dissertation by Peter Paul Offenhauer was dedicated to the study of 3,4,5-trimethylpyrazole and the two isomeric tetramethylpyrazoles, indicating early scientific interest in the structure and differentiation of these compounds. archive.org

In related heterocyclic systems, such as substituted pyridazinones, polymorphism has been formally studied and identified. epdf.pub The existence of different conformers (conformational isomers) of a molecule can also lead to different packing arrangements in the solid state, giving rise to what is known as conformational polymorphism. The specific conformation adopted by a molecule in a crystal can be influenced by the formation of intra- and intermolecular hydrogen bonds. The interplay between molecular conformation and crystal packing is fundamental to understanding and controlling the solid-state structures of materials.

Strategies for Co-crystallization and Directed Self-Assembly

Co-crystallization and directed self-assembly are powerful strategies for creating new materials with tailored properties. These techniques rely on the principles of molecular recognition and predictable intermolecular interactions.

Co-crystallization is a technique used to combine two or more different neutral molecules in a single crystal lattice in a specific stoichiometric ratio. researchgate.netnih.gov The components are held together by non-covalent interactions, primarily hydrogen bonds. researchgate.net This approach is widely used to modify the physicochemical properties of a substance, such as its solubility or stability. mdpi.comrsc.org Common methods for preparing co-crystals include:

Solvent Evaporation: Dissolving the components in a common solvent and allowing the solvent to slowly evaporate, leading to the formation of co-crystals. sysrevpharm.org

Grinding: Mechanically grinding the solid components together, sometimes with a small amount of liquid (liquid-assisted grinding), to induce co-crystal formation. mdpi.com

Slurry Crystallization: Stirring a suspension of one component in a saturated solution of the other(s) to allow for conversion to the most stable co-crystal form. sysrevpharm.org

Directed self-assembly involves designing molecules that have specific, complementary interaction sites that guide their spontaneous organization into well-defined supramolecular architectures. nih.gov The pyrazole ring is an excellent functional group for this purpose. As demonstrated with substituted 3,5-dimethyl-4-arylpyrazoles, the strategic placement of functional groups can direct the assembly toward specific outcomes, such as dimers, 1D chains, or 2D sheets. nih.gov This programmability is a cornerstone of bottom-up materials design. By using molecules containing multiple pyrazole units, even more complex and robust three-dimensional hydrogen-bonded organic frameworks (HOFs) can be constructed through predictable N-H···N interactions. nih.gov

Advanced Chemical Applications of Tetramethylpyrazoles Excluding Biological/medicinal

Potential in Advanced Chemical Sensing Platforms

The development of advanced chemical sensors is crucial for environmental monitoring, industrial process control, and safety. Pyrazole (B372694) derivatives are increasingly being investigated as key components in sensing platforms due to their ability to act as versatile ligands and their intriguing photophysical properties. Pyrazole-based ligands have been successfully used to construct coordination polymers that exhibit properties suitable for chemical sensing applications. researchgate.net

For instance, polymers derived from tetraaryl pyrazoles have demonstrated capabilities as fluorescent chemosensors for the detection of explosive compounds like picric acid. rsc.org These polymers exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the fluorescence intensity increases in the aggregated state, which can be modulated by the presence of specific analytes. Another class of pyrazole-containing compounds, 1H-pyrazolo[3,4-b]quinolines, are known to be fluorescent and their potential as sensors is an active area of research.

While direct studies on "Pyrazole, 3,4,4,5-tetramethyl-" as a chemical sensor are not extensively documented, its structure suggests significant potential. The tetramethyl substitution pattern influences the electron density and steric environment of the pyrazole ring, which in turn can affect the binding affinity and selectivity for specific analytes when incorporated into a sensor. As a ligand, it can coordinate with metal ions, and the resulting complex may exhibit unique luminescent or electrochemical properties that are sensitive to the surrounding chemical environment. The development of sensors based on this specific pyrazole isomer represents a promising avenue for future research.

Contributions to Methodological Development in Organic Synthesis

Substituted pyrazoles are not only synthetic targets but also valuable tools in the development of new synthetic methodologies. The general synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), a reaction known as the Knorr pyrazole synthesis. rsc.orgyoutube.com This robust method allows for the creation of a wide variety of substituted pyrazoles.

The reactivity of pyrazole derivatives has been harnessed to create complex molecular architectures. For example, a closely related isomer, 3,3,4,5-tetramethyl-3H-pyrazole, undergoes interesting photochemical and thermal rearrangements. Low-temperature irradiation of this 3H-pyrazole leads to the formation of a 1,2-diazabicyclo[2.1.0]pent-2-ene derivative. Thermal rearrangement, on the other hand, results in competitive methyl migrations to either a carbon or nitrogen atom, yielding 4H-pyrazoles and N-methylpyrazoles. The study of these rearrangements provides valuable insight into reaction mechanisms and the factors that control product distribution.

Furthermore, pyrazoles serve as important ligands in transition metal catalysis. The coordination of pyrazole derivatives to metals like palladium can create catalysts for various cross-coupling reactions. For instance, Pd(II) complexes with 1,3,4,5-tetramethylpyrazole have been prepared and studied. mdpi.com The electronic and steric properties of the pyrazole ligand are crucial in tuning the activity and selectivity of the catalyst. The generation of asymmetric imine ligands from functionalized pyrazoles for use in mixed-metal polynuclear complexes is another area of active development. rsc.org

Utility as Model Systems for Fundamental Chemical Phenomena (e.g., Excited-State Intramolecular Proton Transfer)

The well-defined structure of pyrazoles makes them excellent model systems for studying fundamental chemical phenomena. The photochemical rearrangements of 3,3,4,5-tetramethyl-3H-pyrazole, for instance, provide a platform to study pericyclic reactions and sigmatropic shifts in heterocyclic systems.

Theoretical studies on pyrazole derivatives also contribute to our understanding of chemical reactivity. A computational study on the 1,3-dipolar cycloaddition between dimethyl nitrile imine and various dipolarophiles used 1,3,4,5-tetramethylpyrazole as a model system. csic.es The calculated activation energy for this reaction provides quantitative data that helps in understanding the factors governing such cycloadditions.

| Reactant System (TS) | ΔH (kJ·mol⁻¹) | ΔG (kJ·mol⁻¹) |

|---|---|---|

| 2,5-Dimethyltetrazol | 93.9 | 142.5 |

| 1,3,4,5-Tetramethylpyrazole | 34.1 | 86.9 |

| NaN₃ | -4.1 | 52.9 |

Another fundamental process where pyrazoles could serve as models is Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photochemical process where a proton is transferred within a molecule in its excited state, often leading to a large Stokes shift in its fluorescence spectrum. rsc.org This phenomenon is highly dependent on the geometry and electronic structure of the molecule. While specific ESIPT studies on "Pyrazole, 3,4,4,5-tetramethyl-" are not prominent, the presence of an N-H proton donor and a nitrogen lone pair acceptor within the aromatic ring system provides the basic framework for such a process, especially upon suitable functionalization. The substitution pattern of the tetramethyl derivative would significantly influence the energetics and dynamics of any potential ESIPT process.

Emerging Opportunities in Materials Science and Engineering

The field of materials science is constantly in search of new molecular components to build materials with tailored optical, electronic, and structural properties. Pyrazole derivatives are emerging as promising candidates in this area.

Coordination polymers and metal-organic frameworks (MOFs) based on pyrazole ligands are being explored for applications in gas storage and separation, owing to their potential for creating porous and thermally robust structures. researchgate.net For example, coordination polymers constructed from 3,3′,5,5′-tetramethyl-4,4′-bipyrazole and various transition metals have demonstrated high thermal stability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4,4,5-tetramethylpyrazole derivatives, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclocondensation reactions using substituted hydrazides and aldehydes. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by ice-water quenching and ethanol-water crystallization, yields triazole intermediates (65% yield) . Subsequent Schiff base formation with benzaldehyde derivatives under glacial acetic acid catalysis (4 hours reflux in ethanol) can extend functionality . Key variables include solvent choice (DMSO vs. ethanol), reaction time, and acid catalysis.

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of 3,4,4,5-tetramethylpyrazole analogs?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns, especially distinguishing methyl groups at positions 3, 4, and 5. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves stereochemistry in crystalline derivatives . For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended, as used for ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives .

Q. How do substituents (e.g., methyl groups) affect the electronic and steric properties of pyrazole cores?

- Methodology : Methyl groups at positions 3, 4, and 5 increase steric hindrance, reducing reactivity toward electrophilic substitution. Electron-donating methyl groups slightly enhance the basicity of the pyrazole nitrogen. Computational studies (e.g., Mulliken charge analysis) can quantify electron density distribution, aiding in predicting regioselectivity in further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for pyrazole derivatives synthesized under similar conditions?

- Analysis : Discrepancies often arise from subtle differences in solvent purity, heating rates, or crystallization protocols. For instance, DMSO’s hygroscopic nature may introduce trace water, altering reaction kinetics. Systematic optimization (e.g., Design of Experiments, DoE) can identify critical factors. A study on triazole derivatives reported 65% yield under strict anhydrous conditions , while moisture-contaminated batches showed <50% yields.

Q. What mechanistic insights explain the biological activity of 3,4,4,5-tetramethylpyrazole analogs against microbial targets?

- Methodology : Molecular docking and dynamics simulations reveal interactions with bacterial enzymes (e.g., DNA gyrase or dihydrofolate reductase). For example, pyrazole-oxadiazole conjugates exhibit antimicrobial activity by binding to the ATP pocket of gyrase via hydrogen bonds and hydrophobic interactions (Glide score: −8.2 kcal/mol) . Experimental validation via MIC assays and time-kill kinetics is essential to correlate computational predictions with observed activity .

Q. How can Density Functional Theory (DFT) guide the design of pyrazole derivatives with enhanced stability or reactivity?

- Methodology : DFT calculations (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and thermodynamic stability. For thiadiazole-pyrazole hybrids, a HOMO-LUMO gap of 4.2 eV correlates with kinetic stability, while Fukui indices identify nucleophilic/electrophilic sites for targeted modifications . Synergistic use of DFT and synthetic data reduces trial-and-error in optimizing reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.